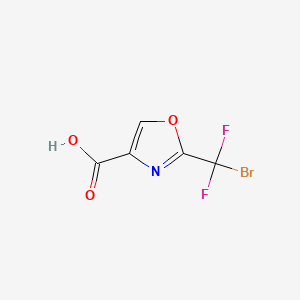
3,4-Dichlorothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorothiophene-2-sulfonamide is a chemical compound with the molecular formula C4H3Cl2NO2S2 and a molecular weight of 232.11 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions and a sulfonamide group at the 2 position of the thiophene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonation and subsequent amination. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,4-Dichlorothiophene-2-sulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Dichlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity and leading to various physiological effects . The thiophene ring and chlorine atoms contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichlorothiophene-2-sulfonamide: Similar in structure but with chlorine atoms at the 4 and 5 positions.
2,5-Dichlorothiophene-3-sulfonamide: Chlorine atoms at the 2 and 5 positions and sulfonamide at the 3 position.
Uniqueness
3,4-Dichlorothiophene-2-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms and the sulfonamide group contribute to its distinct properties and applications .
Propriétés
Formule moléculaire |
C4H3Cl2NO2S2 |
|---|---|
Poids moléculaire |
232.1 g/mol |
Nom IUPAC |
3,4-dichlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H,(H2,7,8,9) |
Clé InChI |
MSOITIYVJQQFCF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(S1)S(=O)(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)








![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)
![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)

